molecular formula C6H3ClN2 B1360203 6-Chloropyridine-2-carbonitrile CAS No. 33252-29-8

6-Chloropyridine-2-carbonitrile

Cat. No.: B1360203
CAS No.: 33252-29-8
M. Wt: 138.55 g/mol
InChI Key: PGZHSVWXFKKCNR-UHFFFAOYSA-N
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Description

6-Chloropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H3ClN2 and its molecular weight is 138.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known to be used as a substrate in negishi coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

In the context of Negishi coupling reactions, 2-Chloro-6-cyanopyridine interacts with its targets through a palladium-catalyzed process . The reaction involves the oxidative addition of an electrophilic organic group, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

Its use in negishi coupling reactions contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .

Result of Action

The molecular and cellular effects of 2-Chloro-6-cyanopyridine’s action are largely dependent on its role in the synthesis of other compounds. In the context of Negishi coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The efficacy and stability of 2-Chloro-6-cyanopyridine, like many chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the success of Negishi coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

6-Chloropyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly as a substrate in coupling reactions. It interacts with enzymes such as Pd-NHC (N-heterocyclic carbene) catalysts in Negishi coupling reactions . These interactions facilitate the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds. The nature of these interactions involves the coordination of the nitrogen atom in the pyridine ring with the metal center of the catalyst, enhancing the reactivity of the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal catalysts, such as Pd-NHC, in coupling reactions . These interactions involve the coordination of the nitrogen atom in the pyridine ring with the metal center, facilitating the formation of carbon-carbon bonds. This mechanism is essential for the synthesis of complex organic molecules, which can have various biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is relatively stable under standard storage conditions but may degrade over time when exposed to light, heat, or moisture

Metabolic Pathways

This compound is involved in metabolic pathways that include its use as a substrate in coupling reactions It interacts with enzymes such as Pd-NHC catalysts, which facilitate the formation of carbon-carbon bonds These reactions are essential for the synthesis of various organic compounds, which can be further metabolized in biological systems

Properties

IUPAC Name

6-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZHSVWXFKKCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186897
Record name 6-Chloropyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33252-29-8
Record name 6-Chloro-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33252-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyridine-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloropyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-2-carbonitrile
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Record name 6-CHLOROPYRIDINE-2-CARBONITRILE
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-methylsulfonylpyridine (13.0 g, 67.8 mmol), sodium cyanide (6.69 g, 136 mmol) and DMF (150 ml) was stirred at 170° C. for 18 hrs. After cooling, the reaction mixture was poured into water and extracted with ethyl acetate. The extract was washed with saturated brine and dried, and the solvent was evaporated under reduced pressure. The residue was subjected to a silica gel column chromatography and eluted with hexane-ethyl acetate (2:1, v/v) to give 2-chloro-6-cyanopyridine (6.67 g, 71%) as crystals (mp. 82.9-83.1° C.).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of 6-Chloropyridine-2-carbonitrile?

A1: The crystal structure of this compound exhibits distinct intermolecular interactions, including C—H⋯Nnitrile, C—H⋯Npyridine, and offset face-to-face π-stacking interactions. [] These interactions contribute to the overall packing arrangement of the molecules within the crystal lattice.

Q2: Does the reaction of this compound with aliphatic alcohols show any solvent or temperature dependency?

A2: Yes, research suggests that reactions between this compound (also referred to as 2-Chloro-6-cyanopyridine in some studies) and aliphatic alcohols demonstrate regioselectivity depending on the solvent and temperature employed. [, ] This implies that different reaction conditions can lead to the preferential formation of distinct products. Further investigation into the specific conditions and resulting products would be valuable.

Q3: Is there any information available regarding the application of this compound in material science or catalysis?

A3: The provided research focuses primarily on the structural characteristics and reactivity of this compound. [, , ] Currently, there is no mention of its applications in material science or catalysis within these studies. Further research may explore potential applications in these areas.

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